molecular formula C16H21N5O2 B2677656 2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol CAS No. 2108266-47-1

2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol

Cat. No.: B2677656
CAS No.: 2108266-47-1
M. Wt: 315.377
InChI Key: TYWUCKOZMYWUTR-UHFFFAOYSA-N
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Description

2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol is a complex organic compound featuring a unique structure that integrates several functional groups, including a cyclopropyl group, an oxadiazole ring, a pyrimidine ring, a piperidine ring, and an ethanol moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Acid or base catalysts can facilitate cyclization reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced heterocycles.

    Substitution: Formation of substituted piperidine derivatives.

    Cyclization: Formation of fused ring systems.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its structural diversity.

Mechanism of Action

The mechanism of action of 2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ataluren: Used for treating Duchenne muscular dystrophy.

    Azilsartan: Applied for hypertension medication.

    Opicapone: Approved as adjunctive therapy for Parkinson’s disease.

Uniqueness

2-{1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl}ethanol is unique due to its combination of a cyclopropyl group, oxadiazole ring, pyrimidine ring, and piperidine ring, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-[1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-8-6-12-3-1-2-7-21(12)15-13(9-17-10-18-15)16-19-14(20-23-16)11-4-5-11/h9-12,22H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWUCKOZMYWUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC=NC=C2C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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